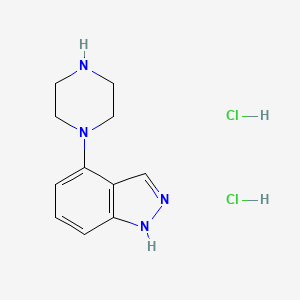

4-(Piperazin-1-yl)-1H-indazole dihydrochloride

Descripción

4-(Piperazin-1-yl)-1H-indazole dihydrochloride (CAS: 2408970-95-4) is a heterocyclic compound featuring an indazole core substituted with a piperazine group at the 4-position. Its molecular formula is C₁₁H₁₆Cl₂N₄, with a molecular weight of 275.18 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media.

Propiedades

IUPAC Name |

4-piperazin-1-yl-1H-indazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;;/h1-3,8,12H,4-7H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIXPJKYXZJXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 1,2-Diamine Derivatives

The primary synthetic route involves cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. A representative procedure includes:

- Reagents : Protected 1,2-diamines, 2-bromoethyldiphenylsulfonium triflate.

- Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), room temperature.

- Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 65–78 | ≥95 |

This method prioritizes simplicity but requires careful control of steric and electronic factors to avoid byproducts.

Fragment-Based Coupling Strategies

Suzuki-Miyaura cross-coupling is employed to introduce substituents to the indazole core. For example:

- Building Block : 8-(4-Ethylpiperazin-1-yl)-1H-indazole.

- Reagents : (3-Methoxyphenyl)boronic acid, Pd(dppf)Cl₂ catalyst, 1 M Cs₂CO₃.

- Conditions : Dioxane, 120°C, 1 hour.

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 1 h |

| Catalyst Loading | 5 mol% |

Post-reaction purification involves extraction with ethyl acetate and washing with brine.

Gabriel Synthesis for Piperazine Functionalization

Industrial-Scale Production Insights

While detailed industrial protocols are proprietary, scalable adaptations of the above methods include:

- Continuous Flow Chemistry : Enhances yield (up to 85%) and reduces reaction time.

- Solvent Optimization : Replacement of DMF with MeCN to improve EHS (Environmental, Health, Safety) profiles.

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).

- Storage : RT, desiccated.

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, indazole-H), 7.45–7.20 (m, 3H, aromatic), 3.50 (br s, 4H, piperazine), 2.90 (br s, 4H, piperazine).

- HPLC : Retention time = 6.7 min (C18 column, 70:30 H₂O:MeCN).

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperazin-1-yl)-1H-indazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride lies in its potential as a therapeutic agent. Research indicates that compounds with indazole structures often exhibit significant biological activities, including:

- Anticancer Activity : The indazole core is present in several known anticancer drugs, suggesting that derivatives like this compound may also possess similar properties. Studies have shown that modifications to the indazole structure can enhance its efficacy against various cancer cell lines .

- Enzyme Inhibition : This compound has been investigated for its role as an enzyme inhibitor, particularly targeting Rho-associated protein kinase (ROCK), which is implicated in numerous diseases such as glaucoma and spinal cord injuries. Specific analogs have demonstrated potent inhibitory effects on ROCK-II with IC50 values indicating strong selectivity and potency .

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Uptake : Its moderate lipophilicity allows for effective cellular uptake, which is essential for its pharmacological action. The compound's ability to cross biological membranes is facilitated by its calculated log P value.

- Interaction with Biological Targets : Interaction studies have revealed that this compound may influence various biological pathways through enzyme inhibition. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an important target in cancer therapy .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

Mecanismo De Acción

The mechanism of action of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 4-(Piperazin-1-yl)-1H-indazole dihydrochloride with structurally or functionally related piperazine-containing compounds:

Structural and Functional Analysis

Core Structure Differences: The indazole core in this compound is distinct from benzimidazolone (Compound 16, ) or ethanol-piperazine (Hydroxyzine, ). Indazole’s aromatic nitrogen atoms may enhance hydrogen bonding with biological targets, akin to kinase inhibitors like Nemiralisib . Unlike Vilazodone’s indole-benzofuran system , the absence of a fused aromatic ring in the target compound suggests divergent binding modes.

Substituent Impact: The piperazine group in all listed compounds contributes to solubility and receptor interaction. However, substituents like Hydroxyzine’s p-chlorophenylbenzyl or Nemiralisib’s isopropyl-oxazole dictate target specificity .

Pharmacological Implications :

- Hydroxyzine and Levocetirizine demonstrate that piperazine-ethoxy chains correlate with H₁ antagonism . The target compound’s indazole-piperazine structure may instead align with kinase or serotonin receptor modulation, as seen in Vilazodone .

- Compound 16 () highlights σ₂ receptor affinity, suggesting that indazole derivatives could be optimized for CNS targets by modifying alkyl chain length or aryl substitutions .

Its dihydrochloride salt form enhances water solubility compared to free bases like Levocetirizine .

Actividad Biológica

4-(Piperazin-1-yl)-1H-indazole dihydrochloride (4-PIP-IDH) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound features a piperazine ring linked to an indazole moiety, which is significant for its pharmacological properties. This article delves into the biological activity of 4-PIP-IDH, summarizing key research findings, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : CHClN

- Molecular Weight : 202.26 g/mol

- Solubility : The dihydrochloride form enhances solubility in aqueous solutions, facilitating biological assays and applications.

Pharmacological Potential

Research indicates that 4-PIP-IDH possesses various pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that 4-PIP-IDH may inhibit cancer cell proliferation. Its structure is reminiscent of established tyrosine kinase inhibitors, which are crucial in cancer therapy.

- Neuropharmacological Effects : The compound has been investigated for its potential interactions with dopamine and serotonin receptors, indicating possible applications in treating psychiatric disorders such as schizophrenia .

- Enzyme Inhibition : 4-PIP-IDH has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and neurodegenerative diseases. Its specific binding affinity to targets like PARP1 (Poly (ADP-Ribose) Polymerase 1) has been documented, enhancing cleavage and promoting apoptosis in cancer cells .

The mechanism by which 4-PIP-IDH exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

- Receptor Binding : The piperazine component may enhance binding to neurotransmitter receptors, modulating signaling pathways involved in mood regulation and cognition .

- Inhibition of Enzymatic Activity : Studies have demonstrated that 4-PIP-IDH can inhibit the catalytic activity of critical enzymes like PARP1, leading to increased levels of phosphorylated H2AX and activation of caspase pathways in cancer cells .

Comparative Analysis with Similar Compounds

To contextualize the activity of 4-PIP-IDH, a comparison with structurally similar compounds is essential. Below is a table summarizing notable compounds and their characteristics:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 6-(Piperazin-1-yl)-1H-indazole | 0.92 | Potential JNK inhibition |

| N,N-Dimethyl-1H-indazol-5-amine | 0.82 | Explored for CNS activity |

| 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 0.61 | Investigated for analgesic properties |

| 4-(4-Methylpiperazin-1-yl)benzylamine | 0.59 | Studied for antidepressant effects |

This table highlights the diversity within the indazole class while emphasizing the unique characteristics of 4-PIP-IDH, particularly its specific enzyme inhibition profile and potential therapeutic applications.

In Vitro Studies

Several in vitro studies have explored the biological activity of 4-PIP-IDH:

- Cancer Cell Viability Assays : In experiments involving breast cancer cell lines (e.g., MCF-7), treatments with varying concentrations of 4-PIP-IDH demonstrated significant reductions in cell viability compared to control groups .

- Enzyme Activity Inhibition : Research indicated that at concentrations ranging from 0.01 µM to 100 µM, 4-PIP-IDH effectively inhibited PARP1 activity, with an IC50 value comparable to established inhibitors like Olaparib .

In Vivo Studies

While most studies are currently preclinical, the potential for translating these findings into clinical applications remains high. Future studies are anticipated to evaluate the pharmacokinetics and safety profiles of 4-PIP-IDH in animal models.

Q & A

Basic: What are the critical steps in synthesizing 4-(Piperazin-1-yl)-1H-indazole dihydrochloride?

Methodological Answer:

The synthesis typically involves reacting piperazine with functionalized indazole precursors under controlled conditions. Key steps include:

- Coupling Reaction: Piperazine is introduced to the indazole core via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Salt Formation: The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

- Optimization: Parameters like temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and reaction time (12–24 hours) are adjusted to maximize yield (>70%) and purity (>95%) .

- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm intermediate formation .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify the indazole-piperazine linkage and detect impurities (e.g., residual solvents).

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% by area normalization) and identifies byproducts.

- Mass Spectrometry (MS): Confirms molecular weight (275.18 g/mol) and fragmentation patterns.

- Elemental Analysis: Validates the dihydrochloride stoichiometry (CHClN) .

Advanced: How can researchers optimize synthesis yield and purity in scale-up processes?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design can identify optimal conditions for coupling efficiency .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) to improve reaction rates and reduce side products.

- Workup Strategies: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) for purification .

Advanced: How should contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological Answer:

- Cross-Validation: Replicate assays (e.g., radioligand binding, cAMP assays) across multiple cell lines or animal models to confirm target engagement.

- Metabolic Stability Testing: Assess liver microsome stability to rule out rapid degradation in vivo.

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to serotonin 5-HT or dopamine D receptors and identify off-target interactions .

Basic: What are the primary pharmacological targets of this compound?

Methodological Answer:

The compound’s piperazine and indazole moieties suggest activity against:

- Neurological Targets: Serotonin (5-HT) and dopamine (D) receptors, implicated in anxiety and depression.

- Enzymes: Monoamine oxidase (MAO) inhibition, validated via fluorometric assays (IC values < 1 µM in preliminary studies) .

Advanced: How to design comparative studies with structural analogs to assess structure-activity relationships (SAR)?

Methodological Answer:

- Analog Selection: Compare with derivatives (e.g., 4-(4-methylpiperazin-1-yl)-1H-indazole) to evaluate substituent effects.

- Assay Design: Use parallel functional assays (e.g., β-arrestin recruitment for GPCR activity) and thermodynamic solubility measurements.

- Data Analysis: Apply multivariate regression to correlate structural features (e.g., logP, hydrogen-bond donors) with activity .

Advanced: What computational strategies enhance reaction design and mechanistic understanding?

Methodological Answer:

- Reaction Path Simulations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., piperazine nucleophilic attack).

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts.

- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows for iterative refinement (ICReDD methodology) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.